An In-depth Technical Guide on the Discovery and Synthesis of the Casein Kinase 1 Delta/Epsilon Inhibitor PF-670462
An In-depth Technical Guide on the Discovery and Synthesis of the Casein Kinase 1 Delta/Epsilon Inhibitor PF-670462
Disclaimer: Initial searches for "PF-04781340" did not yield specific information on a compound with that designation. However, extensive data is available for a closely related and well-documented Pfizer compound, PF-670462 , a potent inhibitor of Casein Kinase 1 (CK1) delta and epsilon. This guide will focus on PF-670462, as it is presumed to be the intended subject of the query.
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of PF-670462, a pivotal tool compound in the study of circadian rhythms and other CK1-mediated cellular processes. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to PF-670462
PF-670462 is a potent and selective, small-molecule inhibitor of Casein Kinase 1 epsilon (CK1ε) and Casein Kinase 1 delta (CK1δ).[1][2][3][4] These serine/threonine kinases are integral components of the molecular machinery that governs circadian rhythms in mammals.[4][5] By modulating the activity of CK1δ/ε, PF-670462 has been instrumental in elucidating the role of these kinases in the regulation of the circadian clock.[4] Its ability to cross the blood-brain barrier has made it a valuable in vivo tool for studying the central circadian pacemaker in the suprachiasmatic nucleus (SCN).[4]
Discovery and Development
PF-670462 was developed by Pfizer Global Research and Development as a tool to investigate the molecular functions regulating the biological clock.[5][6] The discovery process likely involved high-throughput screening of compound libraries against CK1δ and CK1ε, followed by lead optimization to enhance potency and selectivity. The development of PF-670462 and the related CK1ε-selective inhibitor, PF-4800567, allowed for the dissection of the specific roles of these two closely related kinase isoforms in circadian regulation.[6][7]
Mechanism of Action
PF-670462 exerts its effects by competitively inhibiting the ATP-binding site of CK1δ and CK1ε.[8] This inhibition prevents the phosphorylation of key substrate proteins involved in the circadian clock feedback loop, most notably the PERIOD (PER) proteins.[1][4] The phosphorylation of PER proteins by CK1δ/ε targets them for degradation. By inhibiting this process, PF-670462 stabilizes PER proteins, leading to their accumulation and nuclear translocation, which in turn lengthens the period of the circadian rhythm.[1][9] Crystal structures of the human CK1δ kinase domain complexed with PF-670462 have provided a detailed molecular basis for its potent and specific interactions.[10][11]
Quantitative Data
The following tables summarize the key quantitative data for PF-670462 based on available literature.
Table 1: In Vitro Potency of PF-670462
| Target | IC50 (nM) | Assay Conditions | Reference |
| Casein Kinase 1ε (CK1ε) | 7.7 | In vitro kinase assay | [1][2] |
| Casein Kinase 1δ (CK1δ) | 14 | In vitro kinase assay | [1][2][12] |
| PER Protein Nuclear Translocation | EC50 = 290 nM | Cellular assay | [1][2] |
Table 2: Kinase Selectivity of PF-670462
| Kinase | % Inhibition at 1 µM | Reference |
| Over 40 other common kinases | >30-fold selectivity over CK1δ/ε | [1][2] |
| CK2 | >300-fold selectivity |
Experimental Protocols
General Synthesis of Pyrimidine-based CK1 Inhibitors
While the specific, detailed synthesis protocol for PF-670462 is proprietary to Pfizer, the general synthesis of similar pyrimidine derivatives often follows a convergent synthetic strategy. A plausible synthetic route, based on published methods for related compounds, is outlined below.[13][14][15][16]
General Synthetic Scheme:
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Synthesis of the Imidazole Core: A multi-step synthesis to construct the substituted imidazole core. This could involve the reaction of an alpha-haloketone with an amidine, followed by N-alkylation to introduce the cyclohexyl group.
-
Synthesis of the Pyrimidine Moiety: Preparation of a functionalized 2-aminopyrimidine derivative, likely with a leaving group at the 4-position to enable subsequent coupling.
-
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between the imidazole core and the pyrimidine moiety to form the final C-C bond and yield PF-670462.
-
Purification: Purification of the final product is typically achieved through column chromatography followed by recrystallization or salt formation to yield the dihydrochloride salt.
In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of a kinase inhibitor is a radiometric filter-binding assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human CK1δ or CK1ε, a suitable substrate (e.g., a specific peptide or casein), and ATP (radiolabeled with ³²P or ³³P).
-
Inhibitor Addition: Add varying concentrations of PF-670462 to the reaction mixture. A DMSO control is used as a reference for uninhibited kinase activity.
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Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination and Filtration: Stop the reaction by adding a solution like phosphoric acid. The mixture is then transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.
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Scintillation Counting: After drying the filter plate, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of PF-670462 in Circadian Rhythm Regulation
Caption: Mechanism of PF-670462 in the circadian clock.
Experimental Workflow for the Evaluation of PF-670462
Caption: Workflow for the discovery and evaluation of PF-670462.
Structure-Activity Relationship (SAR)
While a detailed SAR study for PF-670462 is not publicly available, the development of highly selective CK1δ/ε inhibitors from a purine scaffold has been described.[17] These studies highlight the importance of specific substitutions on the purine core to achieve high potency and selectivity. For PF-670462, which has a pyrimidine core, the cyclohexyl and fluorophenyl groups are likely crucial for its specific interactions within the ATP-binding pocket of CK1δ and CK1ε, as revealed by crystallography.[10][11]
Conclusion
PF-670462 has proven to be an invaluable pharmacological tool for dissecting the role of CK1δ and CK1ε in regulating circadian rhythms and other physiological processes. Its high potency and selectivity have enabled researchers to modulate the circadian clock with a high degree of precision in both in vitro and in vivo models. Further research utilizing PF-670462 and similar compounds will continue to enhance our understanding of CK1-mediated signaling pathways and their potential as therapeutic targets for a range of disorders, including sleep disorders, metabolic diseases, and cancer.[4]
References
- 1. rndsystems.com [rndsystems.com]
- 2. PF 670462 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 3. PF-670462 (PF670462) | CK1ε/CK1δ inhibitor | Probechem Biochemicals [probechem.com]
- 4. PF-670462 [myskinrecipes.com]
- 5. | BioWorld [bioworld.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis for the interaction between casein kinase 1 delta and a potent and selective inhibitor. | Semantic Scholar [semanticscholar.org]
- 11. Structural basis for the interaction between casein kinase 1 delta and a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
